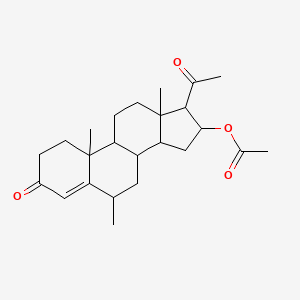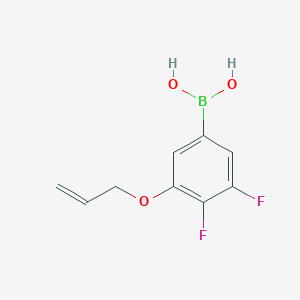
3-(Allyloxy)-4,5-difluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)-4,5-difluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with allyloxy and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4,5-difluorophenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-allyloxy-4,5-difluorophenylboronic acid from commercially available precursors.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-4,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or alkanes.
Substitution: The allyloxy and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(Allyloxy)-4,5-difluorophenylboronic acid has several scientific research applications, including:
Biology: The compound can be used to develop boron-containing drugs with potential therapeutic applications.
Medicine: Research is ongoing to explore its use in the design of enzyme inhibitors and other bioactive molecules.
Industry: It finds applications in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-4,5-difluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(Allyloxy)-2-hydroxy-1-propane sulfonic acid sodium salt
- 3-Allyloxy-4H-chromenones
- 3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid
Uniqueness
3-(Allyloxy)-4,5-difluorophenylboronic acid is unique due to the presence of both allyloxy and difluoro substituents on the phenyl ring, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
1162261-95-1 |
|---|---|
Molecular Formula |
C9H9BF2O3 |
Molecular Weight |
213.98 g/mol |
IUPAC Name |
(3,4-difluoro-5-prop-2-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H9BF2O3/c1-2-3-15-8-5-6(10(13)14)4-7(11)9(8)12/h2,4-5,13-14H,1,3H2 |
InChI Key |
ZZXHUEXMZCQHRF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)OCC=C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



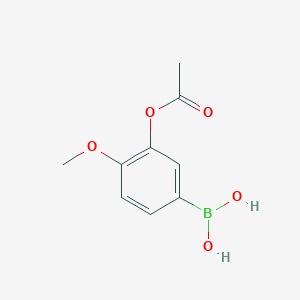
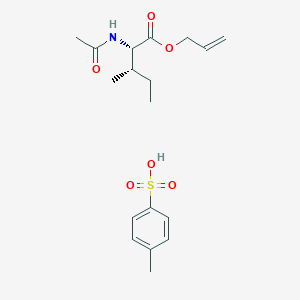

![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
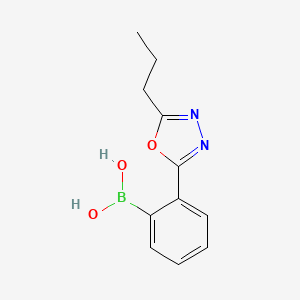
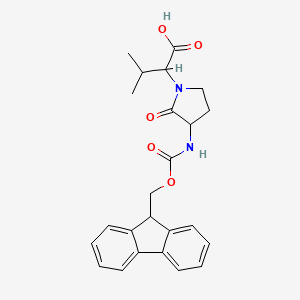
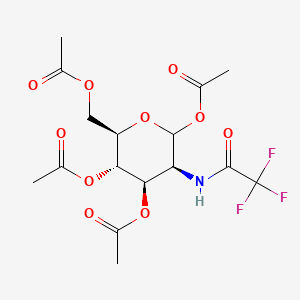
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)

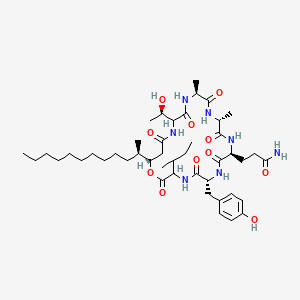

![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)
